molecular formula C18H17F4N3O3 B612235 Seviteronel CAS No. 1610537-15-9

Seviteronel

Cat. No.: B612235
CAS No.: 1610537-15-9
M. Wt: 399.3 g/mol
InChI Key: ZBRAJOQFSNYJMF-SFHVURJKSA-N
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Mechanism of Action

Seviteronel is a nonsteroidal antiandrogen, acting specifically as an androgen synthesis inhibitor via inhibition of the enzyme CYP17A1, for the treatment of castration-resistant prostate cancer . It has approximately 10-fold selectivity for the inhibition of 17,20-lyase over 17α-hydroxylase, which results in less interference with corticosteroid production .

Safety and Hazards

In a phase I study of men with castration-resistant prostate cancer, Seviteronel was generally well tolerated . Most treatment-emergent adverse events were reported at grade 1–2. The most commonly reported adverse events were fatigue (71%), dizziness (52%), blurred vision (38%), and dysgeusia (33%), with most adverse events improving after dose reduction or dose interruption .

Future Directions

As of July 2017, Seviteronel is in phase II clinical trials for both prostate cancer and breast cancer . It has shown antitumor activity in models of castration-resistant prostate cancer in vivo and in vitro . With limited treatment options for patients progressing on AA and/or enzalutamide, and potential side effects for drugs targeting CYP17 hydroxylase, there is a need for novel therapies for this patient population .

Properties

IUPAC Name

(1S)-1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRAJOQFSNYJMF-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@](C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025651
Record name VT-464
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610537-15-9
Record name Seviteronel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1610537-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Seviteronel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610537159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seviteronel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12275
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VT-464
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEVITERONEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S5OIN36X4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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